molecular formula C44H30N4O4 B1199009 3-[7,12,17-TRIS(3-HYDROXYPHENYL)-21,22,23,24-TETRAAZAPENTACYCLO[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]TETRACOSA-1,3,5,7,9,11(23),12,14,16(22),17,19-UNDECAEN-2-YL]PHENOL

3-[7,12,17-TRIS(3-HYDROXYPHENYL)-21,22,23,24-TETRAAZAPENTACYCLO[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]TETRACOSA-1,3,5,7,9,11(23),12,14,16(22),17,19-UNDECAEN-2-YL]PHENOL

Cat. No.: B1199009
M. Wt: 678.7 g/mol
InChI Key: XAEPFBXVLMACNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[7,12,17-TRIS(3-HYDROXYPHENYL)-21,22,23,24-TETRAAZAPENTACYCLO[16211(3),?1?,(1)(1)1(1)(3),(1)?]TETRACOSA-1,3,5,7,9,11(23),12,14,16(22),17,19-UNDECAEN-2-YL]PHENOL is a synthetic porphyrin derivative characterized by the presence of four hydroxyphenyl groups attached to the meso positions of the porphyrin macrocycle Porphyrins are a class of organic compounds that play crucial roles in biological systems, such as in hemoglobin and chlorophyll 3-[7,12,17-TRIS(3-HYDROXYPHENYL)-21,22,23,24-TETRAAZAPENTACYCLO[16211(3),?1?,(1)(1)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meta-tetrahydroxyphenylporphyrin typically involves the condensation of pyrrole with meta-hydroxybenzaldehyde under acidic conditions. The Adler-Longo method is commonly employed, where the reaction is carried out in the presence of a strong acid like trifluoroacetic acid or hydrochloric acid, and the mixture is refluxed for several hours. The resulting product is then purified through column chromatography or recrystallization.

Industrial Production Methods: Industrial production of meta-tetrahydroxyphenylporphyrin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-[7,12,17-TRIS(3-HYDROXYPHENYL)-21,22,23,24-TETRAAZAPENTACYCLO[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]TETRACOSA-1,3,5,7,9,11(23),12,14,16(22),17,19-UNDECAEN-2-YL]PHENOL undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The porphyrin ring can be reduced to form chlorins or bacteriochlorins.

    Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as pyridine or triethylamine.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Chlorins and bacteriochlorins.

    Substitution: Alkylated or acylated porphyrin derivatives.

Scientific Research Applications

3-[7,12,17-TRIS(3-HYDROXYPHENYL)-21,22,23,24-TETRAAZAPENTACYCLO[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]TETRACOSA-1,3,5,7,9,11(23),12,14,16(22),17,19-UNDECAEN-2-YL]PHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic reactions, including oxidation and reduction processes.

    Biology: Serves as a photosensitizer in photodynamic therapy for cancer treatment.

    Medicine: Investigated for its potential in antimicrobial and antiviral therapies.

    Industry: Utilized in the development of sensors and photovoltaic devices due to its photophysical properties.

Mechanism of Action

The mechanism of action of meta-tetrahydroxyphenylporphyrin primarily involves its ability to generate reactive oxygen species (ROS) upon exposure to light. In photodynamic therapy, the compound is activated by light of a specific wavelength, leading to the production of singlet oxygen and other ROS. These reactive species cause damage to cellular components, leading to cell death. The hydroxy groups enhance the compound’s solubility and cellular uptake, improving its efficacy as a photosensitizer.

Comparison with Similar Compounds

3-[7,12,17-TRIS(3-HYDROXYPHENYL)-21,22,23,24-TETRAAZAPENTACYCLO[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]TETRACOSA-1,3,5,7,9,11(23),12,14,16(22),17,19-UNDECAEN-2-YL]PHENOL is unique due to the presence of hydroxy groups at the meta positions, which influence its photophysical and chemical properties. Similar compounds include:

    Para-tetrahydroxyphenylporphyrin: Has hydroxy groups at the para positions, leading to different solubility and reactivity.

    Ortho-tetrahydroxyphenylporphyrin: Hydroxy groups at the ortho positions, affecting its steric and electronic properties.

    Tetra(4-carboxyphenyl)porphyrin: Contains carboxy groups instead of hydroxy groups, altering its solubility and binding affinity.

This compound stands out due to its balanced solubility, reactivity, and photophysical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C44H30N4O4

Molecular Weight

678.7 g/mol

IUPAC Name

3-[10,15,20-tris(3-hydroxyphenyl)-21,24-dihydroporphyrin-5-yl]phenol

InChI

InChI=1S/C44H30N4O4/c49-29-9-1-5-25(21-29)41-33-13-15-35(45-33)42(26-6-2-10-30(50)22-26)37-17-19-39(47-37)44(28-8-4-12-32(52)24-28)40-20-18-38(48-40)43(36-16-14-34(41)46-36)27-7-3-11-31(51)23-27/h1-24,45-46,49-52H

InChI Key

XAEPFBXVLMACNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)O)C8=CC(=CC=C8)O)C9=CC(=CC=C9)O)N3

Synonyms

meso-tetra(3-hydroxyphenyl)porphine
mTHPP
tetra(3-hydroxyphenyl)porphine

Origin of Product

United States

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